6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one
Description
Chemical Identity and Nomenclature
This compound (CAS: 5661-01-8) is a bicyclic heterocyclic compound with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol. Its IUPAC name reflects the fused cyclopentane-pyrimidinone system, where the pyrimidinone ring is annulated with a cyclopentane moiety. The methyl group at position 6 and the ketone at position 4 are critical substituents defining its reactivity and physical properties.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 5661-01-8 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Synonyms | NSC 28095; 5,6-Trimethylene-4(3H)-pyrimidinone |
The compound’s structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, though specific spectral data are not publicly disclosed. Its solid-state appearance is reported as white to off-white crystalline material, stable under ambient storage conditions.
Historical Context in Heterocyclic Chemistry Research
First cataloged under the identifier NSC 28095, this compound emerged during mid-20th-century explorations into fused pyrimidine derivatives for pharmaceutical and agrochemical applications. The cyclopenta[d]pyrimidinone scaffold gained attention due to its structural similarity to purine bases, prompting investigations into its potential as a bioisostere in drug design. Early synthetic routes involved cyclocondensation reactions between cyclopentanone derivatives and urea analogs, though modern methods may utilize catalytic ring-closing strategies.
The compound’s historical significance lies in its role as a precursor for substituted derivatives. For example, chlorination at position 4 yields 4-chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 1256784-27-6), a key intermediate in kinase inhibitor development. Such modifications underscore the versatility of the core structure in medicinal chemistry.
Position Within Cyclopenta[D]pyrimidinone Structural Family
The cyclopenta[d]pyrimidinone family comprises compounds with varying substituents on the pyrimidinone ring and cyclopentane moiety. This compound occupies a distinct niche due to its methyl group and ketone functionality, which influence both electronic and steric properties.
Table 2: Structural Comparison with Related Derivatives
The methyl group at C6 enhances lipophilicity compared to non-methylated analogs, potentially improving membrane permeability in bioactive derivatives. Conversely, the ketone at C4 serves as a hydrogen bond acceptor, a feature exploited in molecular recognition studies. Structural analogs with chlorine substituents, such as 1256784-27-6, demonstrate heightened electrophilicity at C4, enabling nucleophilic substitution reactions absent in the parent compound.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
6-methyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N2O/c1-5-2-6-7(3-5)9-4-10-8(6)11/h4-5H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
SLWHTKMBPDPVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1)N=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of Cyclopentanone Derivatives with Guanidine or Acetamidine
One common approach starts from 3-methyladipic acid or ethyl 2-oxocyclopentanecarboxylate as cyclopentanone precursors:
Step 1: Preparation of hydroxy pyrimidine intermediate via condensation of ethyl 2-oxocyclopentanecarboxylate with guanidine or acetamidine hydrochloride under reflux conditions in ethanol or toluene. This forms the bicyclic pyrimidinone ring fused to the cyclopentane moiety.
Step 2: Chlorination of the hydroxy pyrimidine intermediate using phosphoryl chloride (POCl3) to afford 4-chloro-6,7-dihydro-5H-cyclopenta[D]pyrimidine derivatives.
Step 3: Nucleophilic substitution of the 4-chloro group with appropriate amines or thiols to introduce various substituents at the 4-position.
This method yields 6-methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one and analogues with moderate to good yields (up to 80%) depending on reaction conditions and substituents.
Alternative Route via Cyclocondensation Using 3-Oxo-2-arylhydrazonopropanals
A high-pressure assisted synthetic approach involves:
Cyclocondensation of benzosuberone or tetralone derivatives with 3-oxo-2-arylhydrazonopropanals in the presence of ammonium acetate under high-pressure conditions using a Q-tube reactor.
This method leads to the formation of 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine analogues, structurally related to cyclopenta fused pyrimidinones.
The process is advantageous due to its high atom economy, broad substrate scope, and scalability, with facile workup and high yields.
Though this method is more commonly applied to larger ring systems, it offers insight into potential synthetic modifications for cyclopenta fused pyrimidinones.
Process Improvements for Large-Scale Synthesis
Patent literature describes improved processes for the large-scale preparation of (cyclopentyl[d]pyrimidin-4-yl) derivatives, including this compound:
Optimization of reaction conditions to enhance yield and purity.
Selection of reagents and solvents to reduce complexity and improve scalability.
Use of protective groups such as tert-butyl carbamates to facilitate downstream transformations.
Application in the synthesis of biologically active compounds like AKT inhibitors (e.g., Ipatasertib) demonstrates the utility of these improved methods.
The condensation of cyclopentanone derivatives with guanidine or acetamidine is a well-established route to form the pyrimidinone ring, but yields can be moderate due to competing side reactions and the sensitivity of intermediates.
Chlorination with POCl3 is efficient but requires careful control to avoid decomposition of sensitive intermediates.
Subsequent nucleophilic substitution allows structural diversification, critical for biological activity optimization.
High-pressure synthesis methods provide an innovative alternative, improving reaction rates and yields for related compounds, though their direct application to this compound requires further exploration.
Process improvements documented in patents highlight the importance of scalable, efficient synthesis for pharmaceutical applications, emphasizing reagent choice and reaction conditions.
The preparation of this compound typically involves multi-step synthesis starting from cyclopentanone derivatives, proceeding through condensation with guanidine or acetamidine, chlorination, and nucleophilic substitution. Advances in high-pressure synthesis and process optimization contribute to improved yields and scalability. These methodologies provide a robust foundation for the synthesis of this compound and its analogues for further biological and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and oxo derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Antitumor Activity
One of the most significant applications of 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one is its role as an antitumor agent. Research has indicated that derivatives of cyclopenta[D]pyrimidines exhibit potent activity against various cancer cell lines. A notable study synthesized a series of substituted cyclopenta[D]pyrimidines, demonstrating that certain modifications could enhance their efficacy against tumor cells. For instance, one derivative showed nanomolar inhibition of tumor cell proliferation and was effective against drug-resistant cancer lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Some studies suggest that it can inhibit the growth of specific bacterial strains, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) indicates that modifications to the molecular structure can significantly impact its antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components. The presence of methyl groups and other substituents has been shown to play crucial roles in enhancing biological activity. For example:
- N-methyl and 4′-methoxy groups : These modifications are essential for maintaining potent activity against cancer cells.
- 6-substituent variations : Different substituents at this position can either enhance or diminish the compound's effectiveness .
Case Study 1: Antitumor Efficacy in Preclinical Models
A preclinical study evaluated the antitumor efficacy of a derivative of this compound in a triple-negative breast cancer xenograft mouse model. The results indicated significant tumor reduction compared to control groups, showcasing the compound's potential as a lead for further development in cancer therapies .
Case Study 2: Antimicrobial Testing
Another research project focused on testing the antimicrobial properties of various derivatives of the compound against multiple bacterial strains. Results demonstrated that specific derivatives exhibited strong inhibitory effects, suggesting a viable path for developing new antimicrobial agents .
Data Tables
| Application Area | Compound Activity | Notes |
|---|---|---|
| Antitumor Activity | Nanomolar inhibition | Effective against drug-resistant lines |
| Antimicrobial Properties | Inhibition of bacterial growth | Potential for new antibiotic development |
| Structure Modifications | Influence on potency | N-methyl and 4′-methoxy groups critical |
Mechanism of Action
The mechanism of action of 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of tumor growth in cancer cells or the prevention of corrosion in metals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound is compared to analogs based on substituent patterns, synthetic routes, and biological activities. Key examples include:
2,5-Dimethyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (Compound 24)
- Structure : Differs by additional methyl groups at positions 2 and 5.
- Synthesis : Synthesized via column chromatography (silica gel, hexane/ethyl acetate eluent) with a 63% yield .
- Key Spectral Data :
- $ ^1H $ NMR: δ 2.77 (t, J = 7.4 Hz, 2H, methylene protons).
- Indicates altered electronic environments compared to the target compound due to substituent positions.
2-(4,5-Dihydroxy-2-methylphenylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (5j)
- Structure : Features a thioaryl group at position 2 and dihydroxy substituents.
- Synthesis: Laccase-catalyzed green synthesis (90% yield) using 4-methylcatechol and a cyclopenta[d]pyrimidinone precursor .
- Properties: Melting point: 240–242°C (higher than typical due to hydrogen bonding). IR: 1639 cm$ ^{-1} $ (C=O stretch), 1278 cm$ ^{-1} $ (C-S).
4-Phenyl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5a)
Physicochemical and Spectral Properties
| Compound | Melting Point (°C) | Key Spectral Features (IR/NMR) | Biological Activity Notes |
|---|---|---|---|
| Target Compound | Not reported | Anticipated C=O stretch ~1640–1680 cm$ ^{-1} $ | Unreported in provided evidence |
| Compound 24 | Not reported | $ ^1H $ NMR: δ 2.77 (methylene), δ 3.76 (methoxy) | Potential cytotoxicity (assay data pending) |
| Compound 5j | 240–242 | IR: 1639 (C=O), 1278 (C-S); HRMS: m/z 291 ([M+H]$ ^+ $) | Cytotoxic (enzymatic synthesis) |
| Pyrazolo[3,4-d]pyrimidinones | Variable | $ ^13C $ NMR: 163–171 ppm (C=O) | Antimicrobial (e.g., 2e, 2f, 2g) |
Biological Activity
6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. Research indicates that derivatives of this compound exhibit various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
- Molecular Formula : C7H8N2O
- Molecular Weight : 136.15 g/mol
- CAS Number : 5661-01-8
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of this compound and its derivatives. For instance:
- Cytotoxicity Assays : A study demonstrated that compounds derived from this structure exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition at low concentrations. For example, certain derivatives showed IC50 values ranging from 1.07 to 0.51 µg/mL against SGC-7901, A549, and HepG2 cell lines .
- Mechanism of Action : The compound acts as an inhibitor of microtubule assembly, similar to colchicine, which is crucial for cancer cell proliferation . This mechanism contributes to its effectiveness in overcoming drug resistance often seen in cancer therapies.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 3a | SGC-7901 | 1.07 ± 0.22 |
| 3b | A549 | 0.61 ± 0.19 |
| 3d | HepG2 | 0.51 ± 0.13 |
Antimicrobial Activity
Research has also indicated that derivatives of this compound possess notable antimicrobial properties:
- Antibacterial and Antifungal Effects : Some studies report effective inhibition of bacterial strains and fungi, suggesting potential applications in treating infections .
Anti-inflammatory Activity
The compound has shown promise in anti-inflammatory applications:
- Inhibition of Inflammatory Markers : In vitro studies revealed that certain derivatives can reduce the expression of pro-inflammatory cytokines, which are critical in the inflammatory response .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications:
- Substituents : The presence of methyl groups at specific positions enhances the anticancer activity.
- Fused Rings : The cyclopenta structure contributes to the overall stability and bioactivity of the compound.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Cancer Cell Lines : A comprehensive study assessed the effects of various derivatives on multiple cancer cell lines, confirming enhanced cytotoxicity compared to standard treatments like 5-FU (5-fluorouracil) .
- Microtubule Interaction : Research focused on the interaction of this compound with tubulin demonstrated its ability to inhibit microtubule polymerization effectively, providing insights into its mechanism as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
